molecular formula C11H11N3O2 B1286404 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid CAS No. 872407-85-7

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid

Cat. No. B1286404
CAS RN: 872407-85-7
M. Wt: 217.22 g/mol
InChI Key: WYIPQANVZXIEJJ-UHFFFAOYSA-N
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Description

The compound 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound features an amino group and a methyl group attached to the pyrazole ring, as well as a benzoic acid moiety.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, a one-pot, four-component condensation reaction has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in an ionic liquid solvent . This method is noted for its excellent yields, short reaction times, and environmentally friendly profile. Another study reports the synthesis of new pyrazole derivatives by reacting 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid with various reagents, characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using various techniques. For example, the crystal structure of a novel pyrazole derivative was determined by X-ray diffraction, revealing the presence of hydrogen-bonded sheets and chains of edge-fused rings . These structural features are significant as they can influence the compound's physical properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The conversion of 1-(2-amino)-benzoyl-1-methylhydrazones of β-dicarbonyl compounds into heterocyclic derivatives has been shown to yield novel pyrazole derivatives . Additionally, the cyclocondensation reaction of certain pyrazole carboxylic acids with hydrazine hydrate has been used to obtain new compounds . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structures of some derivatives, can affect the compound's melting point, solubility, and stability . The polarized molecular-electronic structure observed in some derivatives may also have implications for their reactivity and interaction with other molecules . The synthesis of triorganostannyl esters of aminobenzoic acids, which can be considered as iminopyridines, has been studied to investigate their physicochemical properties and their potential coordination to metal centers .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid is a key building block in the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity enables mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors like amines, α-aminocarboxylic acids, and azacrown ethers, highlighting its significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Plant Metabolism Effects

Studies on amino derivatives of benzoic acid have explored their effects on plant metabolism, particularly in the respiration of etiolated barley leaves. These investigations contribute to understanding how such compounds influence plant growth and metabolic processes, offering insights into their potential agricultural applications (Nagutb, 1964).

Quinoxaline Derivatives

Quinoxaline and its analogs, closely related to the chemical structure of interest, have been studied for their antitumoral properties and use as catalyst ligands. These compounds' formation from ortho-diamines and 1,2-diketones, including reactions with α-ketonic acids, highlights the compound's versatility in synthesizing biologically active molecules (Pareek & Kishor, 2015).

Cytochrome P450 Inhibition

The molecule's derivatives have been explored for their selectivity as Cytochrome P450 enzyme inhibitors, contributing to understanding drug metabolism and potential drug-drug interactions. This research underscores the compound's relevance in pharmacokinetics and drug development (Khojasteh et al., 2011).

Anticancer Agent Development

The Knoevenagel condensation, involving carbonyl functionalities and active methylenes, has utilized compounds like 3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid for synthesizing a library of chemical compounds with remarkable anticancer activity. This highlights the compound's potential in drug discovery, especially in targeting various cancer types (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name

3-(5-amino-3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPQANVZXIEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559721
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-3-Methyl-1H-Pyrazol-1-Yl)Benzoic Acid

CAS RN

872407-85-7
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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